3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide
Description
Properties
IUPAC Name |
3-cyclohexyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-8-10-16-20-14(2)18(19(24)22(16)12-13)21-17(23)11-9-15-6-4-3-5-7-15/h8,10,12,15H,3-7,9,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNQGGREJHNJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)CCC3CCCCC3)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the condensation of appropriate starting materials such as 2-aminopyridine and a β-ketoester under acidic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the pyrido[1,2-a]pyrimidin-4-one core with cyclohexyl bromide in the presence of a base such as potassium carbonate.
Formation of the propanamide moiety: The final step involves the reaction of the intermediate product with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrimidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Pyrido[1,2-a]pyrimidinone Derivatives
The pyrido[1,2-a]pyrimidinone core is a common feature among the compounds discussed. Key structural variations occur at position 3, where substituents influence physicochemical and biological properties:
Key Observations :
- Electronic Effects : The 4-iodo substituent in introduces steric bulk and polarizability, which could enhance binding to electron-rich protein pockets.
- Solubility : Sulfonamide and alkoxy groups (e.g., ) may improve solubility via hydrogen bonding or increased polarity.
Yield Comparison :
- The compound in (a structurally distinct cyclohexylamino derivative) achieved an 82% yield via palladium catalysis, suggesting efficient methodologies for similar substrates.
Crystallographic and Conformational Insights
- Crystal Packing : The benzo-thiazolo-pyrimidine analog in exhibits a flat pyrimidine ring with substituents tilted at 75–85°, forming C–H···N hydrogen-bonded dimers. The target compound’s cyclohexyl group may induce similar intermolecular interactions but with greater steric hindrance.
- Planarity: The pyrido[1,2-a]pyrimidinone core is inherently planar, but substituents like cyclohexyl propanamide may introduce torsional strain, affecting binding to flat protein active sites.
Biological Activity
3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide, with a CAS number of 941876-36-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 327.4 g/mol. The structure features a pyrido[1,2-a]pyrimidine core substituted with cyclohexyl and propanamide groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 941876-36-4 |
| Molecular Formula | C₁₉H₂₅N₃O₂ |
| Molecular Weight | 327.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may function as an inhibitor of certain kinases involved in cancer progression, particularly the mesenchymal–epithelial transition factor (c-Met) protein kinase. Inhibition of c-Met has been linked to reduced tumor growth and metastasis in various cancer models.
Potential Mechanisms:
- c-Met Inhibition : Compounds similar to this compound have shown significant inhibition of c-Met activity, which is crucial for cell proliferation and survival in tumors .
- GABA Modulation : Some derivatives exhibit GABA_A allosteric modulating activity, suggesting potential applications in neurological disorders .
- Beta-secretase (BACE-1) Inhibition : This action may contribute to therapeutic strategies for Alzheimer's disease by reducing amyloid-beta peptide accumulation .
Biological Activity Studies
Research on the biological activity of this compound has revealed several promising findings:
Case Study: c-Met Inhibition
A study highlighted the effectiveness of pyrido[1,2-a]pyrimidine derivatives in inhibiting c-Met with IC50 values ranging from nanomolar to micromolar concentrations. The specific activity of this compound has not been explicitly documented but is expected to follow similar trends based on structural similarities .
Structure-Activity Relationship (SAR)
The activity profile of compounds in this class often correlates with specific structural features:
- Substituents at Positions 2 and 7 : Methyl groups at these positions enhance binding affinity to c-Met.
- Cyclohexyl Group : This bulky substituent may improve lipophilicity and cellular uptake.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other related compounds:
| Compound Name | c-Met IC50 (µM) | GABA Modulation | BACE-1 Inhibition |
|---|---|---|---|
| This compound | TBD | Yes | Yes |
| Savolitinib (c-Met inhibitor) | 0.005 | No | No |
| Other pyrido[1,2-a]pyrimidine derivatives | Varies | Yes | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
